molecular formula C14H15NS B3030512 3-(Naphthalen-1-yl)thiomorpholine CAS No. 914349-66-9

3-(Naphthalen-1-yl)thiomorpholine

Cat. No.: B3030512
CAS No.: 914349-66-9
M. Wt: 229.34
InChI Key: JROQJAPTCKSEBT-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)thiomorpholine is an organic compound with the molecular formula C14H15NS It consists of a thiomorpholine ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalene derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with 1-bromonaphthalene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)thiomorpholine depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: Lacks the naphthalene moiety, making it less hydrophobic and potentially less biologically active.

    Naphthalene derivatives: Compounds like 1-naphthylamine or 1-naphthol, which have different functional groups attached to the naphthalene ring.

Uniqueness

3-(Naphthalen-1-yl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-naphthalen-1-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROQJAPTCKSEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661711
Record name 3-(Naphthalen-1-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-66-9
Record name 3-(Naphthalen-1-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Naphthalen-1-yl)thiomorpholine
Reactant of Route 2
3-(Naphthalen-1-yl)thiomorpholine
Reactant of Route 3
3-(Naphthalen-1-yl)thiomorpholine
Reactant of Route 4
3-(Naphthalen-1-yl)thiomorpholine
Reactant of Route 5
3-(Naphthalen-1-yl)thiomorpholine
Reactant of Route 6
3-(Naphthalen-1-yl)thiomorpholine

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